
2-Bromo-4,5-dimethoxybenzaldehyde
Overview
Description
2-Bromo-4,5-dimethoxybenzaldehyde (CAS: 5392-10-9) is a brominated aromatic aldehyde with two methoxy groups at the 4- and 5-positions. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive heterocycles. Its synthesis typically involves bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) using Br₂ or alternative brominating agents like N-bromosuccinimide (NBS) or KBrO₃.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.
Molecular Mechanism
It is known that the compound is used in the preparation of benzylchromenylamines
Biological Activity
2-Bromo-4,5-dimethoxybenzaldehyde (CAS No. 5392-10-9) is a brominated aromatic aldehyde that has gained interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is synthesized through electrophilic aromatic substitution, primarily from veratraldehyde, using KBrO3 as a brominating agent. Understanding its biological activity is essential for potential applications in pharmaceuticals and agrochemicals.
Synthesis and Characterization
The synthesis of this compound involves the bromination of veratraldehyde under acidic conditions. The process yields a grayish-white solid with a melting point of 142-144 °C and an overall yield of approximately 82% when optimized . Characterization techniques such as Thin Layer Chromatography (TLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the successful synthesis by identifying characteristic functional groups such as C-Br and C=O .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that halogenated benzaldehydes can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity against pathogens like Staphylococcus aureus and Escherichia coli.
Antiparasitic Activity
Emerging studies have highlighted the importance of benzaldehyde derivatives in developing antiparasitic agents. The incorporation of polar functionalities in related compounds has been shown to enhance their solubility and metabolic stability while maintaining antiparasitic activity . Although direct studies on this compound are scarce, its structural characteristics align with those of known antiparasitic agents.
Cytotoxicity and Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is a high gastrointestinal absorption compound with the ability to cross the blood-brain barrier (BBB). It acts as a CYP1A2 inhibitor but does not affect other cytochrome P450 enzymes significantly . This selective inhibition may influence its therapeutic applications and safety profile.
Study on Antimicrobial Properties
A comparative study evaluated various brominated aromatic compounds for their antimicrobial properties. Results indicated that compounds with similar structures to this compound showed promising activity against Gram-positive bacteria, suggesting potential for further exploration in medicinal applications .
Research on Antiparasitic Efficacy
In a study targeting malaria parasites, derivatives of benzaldehydes were optimized for improved aqueous solubility and metabolic stability. The findings suggested that modifications to the benzaldehyde structure could enhance efficacy against Plasmodium falciparum, indicating that similar strategies could be applied to this compound for potential antimalarial development .
Data Summary
Property | Value |
---|---|
Molecular Weight | 244 g/mol |
Melting Point | 142-144 °C |
Log P (octanol-water) | 2.15 |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2 (Yes), CYP2C19/2C9/2D6/3A4 (No) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde typically involves the bromination of veratraldehyde using potassium bromate (KBrO3) in acidic conditions. This method allows for the generation of bromine in situ, minimizing the risks associated with handling elemental bromine.
Synthesis Methodology
- Reagents : Veratraldehyde, KBrO3, glacial acetic acid.
- Reaction Conditions : Electrophilic aromatic substitution under acidic conditions.
- Yield : High yields (up to 82.03%) have been reported with a melting point of 142-144 °C .
Characterization Techniques
- Thin Layer Chromatography (TLC) : Used for monitoring reaction progress.
- Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups such as C-Br and C=O.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates the purity and identity of the compound .
Anticancer Activity
Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, the compound has been utilized to synthesize chalcone derivatives that exhibit significant cytotoxicity against breast cancer cell lines (MCF-7).
- Case Study : A derivative synthesized from this compound showed an IC50 value of 1164 µg/mL against Vero cells and demonstrated a selectivity index of 27.58, indicating its potential as an anticancer agent with lower toxicity compared to standard drugs like doxorubicin .
Compound | IC50 (µg/mL) | Selectivity Index |
---|---|---|
Doxorubicin | 10.61 | - |
2'-Hydroxy-2-bromo-4,5-dimethoxychalcone | 1164 | 27.58 |
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can participate in various reactions:
Claisen-Schmidt Reaction
This reaction involves the condensation of aldehydes with ketones to form chalcones. The use of this compound allows for the formation of complex structures with potential biological activity .
Electrophilic Aromatic Substitution
The compound can act as an electrophile in further synthetic transformations, leading to diverse functionalized products that are valuable in materials science and pharmaceuticals .
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several promising avenues:
- Development of new synthetic methodologies utilizing this compound as a key intermediate.
- Exploration of its derivatives for enhanced biological activity against various cancer types.
- Investigation into its potential applications in materials science due to its unique chemical properties.
Q & A
Q. Basic: What are the optimized synthetic routes for 2-Bromo-4,5-dimethoxybenzaldehyde?
Answer:
The compound is synthesized via bromination of 3,4-dimethoxybenzaldehyde. Two primary methods are documented:
- Method A (MeOH solvent): Bromine (1.1 equiv) is slowly added to 3,4-dimethoxybenzaldehyde in methanol (0.6 M) at room temperature. After 1 hour, the mixture is concentrated, filtered, and washed with cold water/ether to yield 73% pure product .
- Method B (AcOH solvent): Bromination in acetic acid may alter reaction kinetics due to increased acidity, though specific yields are not reported .
Parameter | Method A | Method B |
---|---|---|
Solvent | Methanol | Acetic Acid |
Bromine Equiv | 1.1 | Not specified |
Temperature | Room temperature | Not specified |
Yield | 73% | Not reported |
Key considerations include slow bromine addition to avoid side reactions and solvent choice for optimal regioselectivity .
Q. Advanced: How can researchers resolve contradictions in reported yields for the bromination of 3,4-dimethoxybenzaldehyde?
Answer:
Yield variations arise from differences in:
- Reaction conditions: Rapid bromine addition or elevated temperatures may cause over-bromination.
- Workup protocols: Cold water/ether washing (Method A) improves purity compared to alternative methods .
- Solvent polarity: Methanol stabilizes intermediates better than acetic acid, reducing side products.
Researchers should optimize by:
Controlling bromine addition rate (30 minutes minimum).
Using methanol for its balance of polarity and reactivity.
Implementing rigorous post-reaction purification (e.g., recrystallization) .
Q. Basic: What purification techniques are recommended for this compound?
Answer:
- Filtration: Post-reaction, concentrate the mixture in vacuo and filter through a fritted funnel to remove insoluble impurities .
- Washing: Use cold water and ether to eliminate residual bromine and byproducts.
- Recrystallization: Ethyl acetate/hexanes mixtures enhance purity, confirmed by TLC (Rf = 0.36 in hexanes/EtOAc 80:20) .
Q. Advanced: What mechanistic insights explain the regioselective bromination at the 2-position of 3,4-dimethoxybenzaldehyde?
Answer:
Regioselectivity is governed by:
- Electronic effects: Methoxy groups at positions 3 and 4 activate the ortho/para positions via electron donation.
- Steric hindrance: The 4-methoxy group sterically blocks bromination at position 6, favoring position 2.
Computational studies (e.g., Fukui function analysis) could further validate these effects, though such data are absent in current literature .
Q. Basic: How is this compound characterized spectroscopically?
Answer:
- 1H NMR (500 MHz, CDCl3): δ 10.19 (s, aldehyde H), δ 7.41 (s, H-3), δ 7.06 (s, H-6), δ 3.80–3.90 (methoxy groups) .
- IR: Strong C=O stretch at ~1690 cm⁻¹ and methoxy C-O stretches at ~1255 cm⁻¹ .
- Melting Point: 146–152°C (purity indicator) .
Q. Advanced: How does this compound serve as a precursor in synthesizing nitrogen-containing heterocycles?
Answer:
- Indole synthesis: CuI-catalyzed coupling with ethyl isocyanoacetate forms 5,6-dimethoxyindole-2-carboxylates, which are hydrolyzed and demethylated to DHICA (a melanin precursor) .
- C-H Arylation: Pd-catalyzed coupling with nitroimidazoles yields aryl-heteroarene conjugates (85% yield, 212–214°C mp) .
Q. Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Gloves, goggles, and lab coats.
- First Aid:
- Eye contact: Flush with water for 10–15 minutes .
- Skin exposure: Wash with soap/water for ≥15 minutes .
- Storage: Cool, dry conditions away from oxidizers .
Q. Advanced: What strategies mitigate side reactions during the synthesis of VND3207 from this compound?
Answer:
- Intermediate purification: Column chromatography removes impurities before proceeding to subsequent steps.
- Reaction monitoring: NMR tracks aldehyde conversion to ensure correct functional group transformation .
Q. Basic: What are the solubility properties of this compound in common organic solvents?
Answer:
Q. Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
Answer:
Comparison with Similar Compounds
Structural and Functional Analogues
2-Bromo-4,5-dihydroxybenzaldehyde
- Key Difference : Replaces methoxy groups with hydroxyl groups ().
- Reactivity : Hydroxyl groups increase hydrogen bonding and susceptibility to oxidation, limiting stability under basic conditions.
- Applications : Used in melanin biosynthesis (DHICA synthesis) but requires demethylation steps ().
2-Bromo-4,5-difluorobenzaldehyde
- Key Difference : Fluorine substituents instead of methoxy groups ().
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted analogues.
- Applications : Preferred in agrochemical synthesis due to fluorine’s metabolic stability ().
Regioisomers (e.g., 2-Bromo-3,4-dimethoxybenzaldehyde)
- Synthesis Challenges : Bromination of 2,3-dimethoxybenzaldehyde yields complex mixtures or low-yield dibrominated products ().
- Reactivity : Altered substituent positioning reduces utility in directed coupling reactions (e.g., indole synthesis) compared to 2-bromo-4,5-dimethoxybenzaldehyde ().
Physicochemical Properties
Data Tables
Table 1: Bromination Yields of 3,4-Dimethoxybenzaldehyde Derivatives
Brominating Agent | Compound | Yield (%) | Reference |
---|---|---|---|
Br₂ | This compound | 49–91.4 | |
NBS | This compound | 52 | |
KBrO₃ | This compound | 21.6–82.0 |
Table 2: Reactivity in CuI-Catalyzed Coupling Reactions
Compound | Product | Yield (%) | Reference |
---|---|---|---|
This compound | Indole-2-carboxylate | 46–87 | |
2-Bromo-4,5-difluorobenzaldehyde | Not reported | N/A | – |
Preparation Methods
Direct Bromination Using Elemental Bromine
Methanol-Based Bromination at Industrial Scale
The most widely documented method involves electrophilic aromatic substitution of veratraldehyde with bromine in methanol. A 30 L glass reactor charged with 4.0 kg (24.07 mol) of veratraldehyde and 25 L methanol forms a homogeneous solution at 30°C . Bromine (4.4 kg, 27.53 mol) is added dropwise under cooling (<40°C), followed by 1 h stirring and reflux distillation to remove 9.5 L methanol. Post-cooling, 15 L water precipitates the product, which is filtered, washed with cold methanol, and dried under vacuum (50°C, 40 mbar) to yield 5.4 kg (91.4%) of this compound . Melting points (143–146°C) align closely with literature values (149–150°C), with TLC (Rf = 0.55, hexane/ethyl acetate 6:4) confirming purity .
Chloroform-Mediated Laboratory-Scale Synthesis
For smaller batches, veratraldehyde (10.0 g, 60.1 mmol) in dry chloroform (80 mL) reacts with bromine (3.2 mL, 62.5 mmol) under argon at 60°C for 6 h . Post-reaction concentration and methanol recrystallization yield 13.1 g (89%) of product with a sharp melting point (147–148°C) . This method emphasizes inert atmosphere use to prevent oxidative byproducts, though chloroform’s toxicity necessitates careful handling.
Alternative Bromination via In Situ Bromine Generation
KBrO₃/HBr System in Glacial Acetic Acid
To circumvent elemental bromine’s hazards, Khoirotun Nafillah (2024) developed a method using KBrO₃ and HBr in glacial acetic acid . Veratraldehyde (10 mmol) reacts with KBrO₃ (3.3 mmol) and HBr (47%, 1 mL) at room temperature for 45 min . Ice-water quenching and sodium thiosulfate neutralization yield a gray-white solid, recrystallized in ethanol to 82.03% purity (142–144°C) . FTIR confirms C–Br (1018 cm⁻¹), C=O (1680 cm⁻¹), and ether C–O (1265 cm⁻¹) stretches, while GC-MS shows m/z 244 (M⁺) .
Scale-Up Optimization
Mass variations of veratraldehyde (0.5–3.0 g) demonstrate nonlinear yield relationships: 0.5 g (21.63%), 1.0 g (82.03%), 2.0 g (69.38%), and 3.0 g (69.84%) . The 1.0 g scale maximizes efficiency, likely due to kinetic control and reduced side reactions at lower concentrations.
Industrial Protocols and Solvent Effects
Glacial Acetic Acid as Reaction Medium
A Chinese patent (CN101407474A) details bromination in glacial acetic acid: 100 g (0.602 mol) veratraldehyde and 30.8 mL bromine react at 20–30°C for 6 h, yielding 127.6 g (86.5%) product with mp 151–152°C . Acetic acid’s high polarity facilitates electrophilic substitution but requires corrosion-resistant equipment.
Tetrahydrofuran (THF)/Acetonitrile Mixtures
Post-bromination, the patent employs THF/acetonitrile (400 mL/200 mL) for subsequent cyanation, though this step falls outside the aldehyde synthesis . THF’s low boiling point (66°C) aids solvent removal but introduces flammability risks.
Comparative Methodological Analysis
Elemental bromine in methanol offers the highest yield and shortest reaction time but poses significant inhalation and corrosion risks. The KBrO₃/HBr method, while safer, requires precise stoichiometry to avoid over-oxidation. Glacial acetic acid protocols balance yield and safety but demand extended reaction durations.
Properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQROBHFUDBOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202200 | |
Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5392-10-9 | |
Record name | 6-Bromoveratraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5392-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
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Record name | 5392-10-9 | |
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Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
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Record name | 6-bromo-3,4-dimethoxybenzaldehyde | |
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Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |
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Retrosynthesis Analysis
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